(5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester
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Overview
Description
(5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester: is an organic compound that features a naphthalene ring substituted with a chlorosulfonyl group and a carbamic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester typically involves the chlorosulfonation of naphthalene followed by the introduction of the carbamic acid methyl ester group. The reaction conditions often include the use of chlorosulfonic acid and a suitable base to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or other reduced forms.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and inhibition mechanisms due to the presence of the carbamic acid ester group.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The carbamic acid ester group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
- (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid ethyl ester
- (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid propyl ester
- (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid butyl ester
Uniqueness: The uniqueness of (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester lies in its specific substitution pattern and the presence of both the chlorosulfonyl and carbamic acid methyl ester groups
Properties
IUPAC Name |
methyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S/c1-18-12(15)14-10-6-2-5-9-8(10)4-3-7-11(9)19(13,16)17/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVGOHVIWXTEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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